molecular formula C20H20N4O3 B2538188 (E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1396890-43-9

(E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2538188
CAS RN: 1396890-43-9
M. Wt: 364.405
InChI Key: AKZILVPLCOJGRP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of acrylonitriles and polyacrylamides bearing heteroaryl groups, including triazoles and furans, which are closely related to the compound . Studies have demonstrated the cytotoxic potential of these compounds against various cancer cell lines, highlighting the importance of structural features in biological activity. X-ray crystal analysis has provided insights into the E-configuration of the olefinic bond and the significance of substituents at different positions of the acrylonitrile framework (Sączewski et al., 2004).

Biological Activities

  • Cytotoxic Activities

    The synthesis and evaluation of heteroarylacrylonitriles have revealed structure-activity relationships, indicating the potential of these compounds as cytotoxic agents against a range of human cancer cell lines. Certain derivatives have shown significant potency, suggesting their utility in cancer research and potential therapeutic applications (Sączewski et al., 2004).

  • Antimicrobial and Antifungal Activities

    Polyacrylamides derived from chalcone moieties have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have highlighted the antimicrobial potential of such compounds, offering a pathway for the development of new antibacterial and antifungal agents (Boopathy et al., 2017).

  • Antiurease and Antioxidant Activities

    Further research into 1,2,4-triazole derivatives has identified compounds with significant antiurease and antioxidant activities. These findings suggest the potential of these compounds in treating diseases where oxidative stress and urease activity are implicated (Sokmen et al., 2014).

Chiral Recognition and Polymer Research

  • The development of optically active polyacrylamides and their influence on chiroptical properties and chiral recognition has been explored. This research is significant for the synthesis of polymers with specific optical activities, which can be crucial in various scientific and industrial applications (Lu et al., 2010).

properties

IUPAC Name

(E)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18(11-10-17-7-4-14-27-17)21-12-13-23-20(26)24(16-5-2-1-3-6-16)19(22-23)15-8-9-15/h1-7,10-11,14-15H,8-9,12-13H2,(H,21,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZILVPLCOJGRP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.